molecular formula C13H17N3 B397065 [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 400757-07-5

[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B397065
CAS No.: 400757-07-5
M. Wt: 215.29g/mol
InChI Key: KLVWCBVJLFOUFB-UHFFFAOYSA-N
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Description

[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl]methanamine
  • 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanamine
  • 3,5-dimethyl-1-(2-chlorophenyl)-1H-pyrazol-4-yl]methanamine

Uniqueness

Compared to similar compounds, [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine exhibits unique properties due to the presence of the 2-methylphenyl group. This substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVWCBVJLFOUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198556
Record name 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400757-07-5
Record name 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400757-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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